molecular formula C22H22ClN3O4 B2669439 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-64-8

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2669439
CAS No.: 618877-64-8
M. Wt: 427.89
InChI Key: WCPYYARCZZDZAC-UHFFFAOYSA-N
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Description

Historical Evolution of Pyrrole-Based Pharmacophores

Pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom, has been a cornerstone of medicinal chemistry since its discovery in 1834 by Friedlieb Ferdinand Runge. Early research focused on its natural occurrence in biological systems, including porphyrin structures such as heme and chlorophyll, where pyrrole units form macrocyclic systems essential for oxygen transport and photosynthesis. The 20th century saw synthetic breakthroughs, including the Paal-Knorr synthesis (1885), which enabled efficient production of pyrrole derivatives through cyclocondensation of 1,4-diketones with amines.

The therapeutic potential of pyrrole-based compounds became evident with the development of statins. Atorvastatin, a pyrrole-containing drug commercialized in 1996, revolutionized cholesterol management by inhibiting HMG-CoA reductase. Subsequent studies revealed pyrrole's versatility in drug design, with derivatives showing antibacterial, antifungal, and anticancer activities. For example, fostemsavir (a pyrrole-containing HIV-1 attachment inhibitor) and vemurafenib (a pyrrolopyridine-based anticancer agent) highlight the scaffold's adaptability to diverse targets.

Significance of Pyrrol-2(5H)-one Scaffold in Medicinal Chemistry

The pyrrol-2(5H)-one scaffold, a lactam derivative of pyrrole, introduces structural rigidity and hydrogen-bonding capabilities critical for target engagement. Its electron-rich aromatic system facilitates π-π stacking interactions, while the carbonyl group at position 2 enhances dipole interactions with enzymatic active sites. Modifications at positions 3 and 5 allow tuning of electronic and steric properties. For instance:

  • 3-Hydroxy substitution : Enhances metal chelation and hydrogen-bond donation, as seen in 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with anti-methicillin-resistant Staphylococcus aureus (MRSA) activity.
  • 5-Aryl substitution : Improves lipophilicity and target specificity, exemplified by pyridin-2-yl groups in kinase inhibitors.

The scaffold’s synthetic flexibility enables integration with complex pharmacophores, such as morpholinoethyl side chains, which improve aqueous solubility and pharmacokinetic profiles.

Current Research Landscape of Chlorobenzoyl-Substituted Pyrrole Derivatives

Chlorobenzoyl-substituted pyrroles have emerged as potent bioactive agents due to the electron-withdrawing chloro group’s ability to modulate electronic density and stabilize transition states during target binding. Key advances include:

  • Antimicrobial applications : Chlorobenzoyl derivatives exhibit enhanced membrane permeability, disrupting bacterial cell wall synthesis.
  • Anticancer activity : The 4-chlorobenzoyl moiety in pyrrole derivatives interferes with tubulin polymerization, as demonstrated in colchicine-binding site inhibitors.

Recent synthetic strategies emphasize regioselective functionalization. For example, ZnCl₂-catalyzed condensations enable precise introduction of chlorobenzoyl groups at position 4 of the pyrrole ring.

Rationale for Academic Investigation of 4-(4-Chlorobenzoyl)-3-Hydroxy-1-(2-Morpholinoethyl)-5-(Pyridin-2-yl)-1H-Pyrrol-2(5H)-one

This compound combines three pharmacologically significant motifs:

  • 4-Chlorobenzoyl group : Enhances electrophilicity and stabilizes interactions with hydrophobic enzyme pockets.
  • 2-Morpholinoethyl side chain : Improves solubility and bioavailability through morpholine’s amine oxide functionality.
  • Pyridin-2-yl substituent : Facilitates π-cation interactions with targets such as kinase ATP-binding sites.

Preliminary computational studies suggest synergistic effects between these groups, potentially enabling dual inhibition of bacterial DNA gyrase and human topoisomerase II. The hydroxy group at position 3 may further chelate metal ions in enzymatic cofactors, augmenting inhibitory potency.

This structured analysis provides a foundation for understanding the compound’s design principles and therapeutic potential. Subsequent sections will explore synthetic methodologies, structure-activity relationships, and comparative pharmacological profiles.

[Continued in next sections...]

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c23-16-6-4-15(5-7-16)20(27)18-19(17-3-1-2-8-24-17)26(22(29)21(18)28)10-9-25-11-13-30-14-12-25/h1-8,19,27H,9-14H2/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLAPWGSXZKGEK-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Core: Starting with a suitable pyrrole precursor, the core structure is often synthesized through cyclization reactions involving diketones or ketoesters.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Morpholinoethyl Substitution: The morpholinoethyl group is typically introduced through nucleophilic substitution reactions, using 2-chloroethylmorpholine as the reagent.

    Pyridinyl Group Addition: The pyridinyl group can be added via coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The chlorobenzoyl group can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The morpholinoethyl group can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its pharmacological properties. The presence of the pyrrole and pyridine rings, along with the morpholinoethyl group, suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The chlorobenzoyl and pyridinyl groups could facilitate binding to active sites, while the hydroxy and morpholinoethyl groups might influence solubility and membrane permeability.

Comparison with Similar Compounds

Table 1: Substituent Variations and Hypothetical Impacts

Compound Name (Reference) Key Substituent Differences vs. Target Compound Molecular Weight (g/mol) Hypothetical Impact on Properties
4-(4-Chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one - Morpholinopropyl (longer chain) vs. morpholinoethyl
- Phenyl vs. pyridin-2-yl
~428 (estimated) Increased chain length may reduce binding pocket compatibility; phenyl lacks pyridine’s basicity.
4-(4-Chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one - Dimethylaminopropyl vs. morpholinoethyl
- 4-Methoxyphenyl vs. pyridin-2-yl
428.909 Dimethylamino group reduces polarity vs. morpholine; methoxy enhances solubility but reduces π-stacking.
5-(2-Fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one - Furan-2-carbonyl vs. 4-chlorobenzoyl
- 2-Fluorophenyl vs. pyridin-2-yl
400.40 Furan’s electron-rich nature may alter reactivity; fluorine enhances metabolic stability.
4-(4-Fluorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one - 4-Fluorobenzoyl vs. 4-chlorobenzoyl
- 4-Hydroxy-3-methoxyphenyl vs. pyridin-2-yl
~435 (estimated) Fluorine’s smaller size may reduce steric hindrance; additional hydroxyl/methoxy groups increase polarity.

Key Observations:

Morpholino vs. Other Amine Substituents: The morpholinoethyl group in the target compound likely offers superior solubility compared to dimethylaminopropyl () due to morpholine’s oxygen atom, which enhances hydrogen-bonding capacity . A longer morpholinopropyl chain () might reduce target affinity due to steric bulk.

Aryl Group Variations: Pyridin-2-yl (target) vs.

Halogen Effects :

  • 4-Chlorobenzoyl (target) vs. 4-fluorobenzoyl (): Chlorine’s larger size and polarizability may enhance van der Waals interactions compared to fluorine’s electronegativity.

Biological Activity

The compound 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule with potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available research data.

  • Molecular Formula : C23H23ClN2O5
  • Molecular Weight : 442.89 g/mol
  • CAS Number : Not specified in the results but can be referenced from chemical databases.

Research indicates that this compound may exhibit various biological activities, particularly in the realm of anti-inflammatory and anticancer effects. The presence of the pyrrole and pyridine moieties suggests potential interactions with biological targets such as enzymes involved in inflammatory pathways or cancer cell proliferation.

Anti-inflammatory Activity

Studies have shown that compounds containing similar structural features can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, derivatives of pyrrole have been documented to possess significant COX-II inhibitory activity, which could be applicable to our compound as well .

Anticancer Activity

The compound's structure suggests it may act as a kinase inhibitor, similar to other 4-chloro-benzamides that have shown promise in inhibiting RET kinase activity in cancer cells . The ability to inhibit such kinases could lead to reduced tumor growth and enhanced apoptosis in malignant cells.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures exhibit dose-dependent inhibition of cancer cell lines. For example, a related compound was found to significantly reduce the viability of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

In Vivo Studies

Preliminary animal studies indicate that this compound may also exhibit antitumor effects when administered in vivo. For instance, murine models treated with similar pyrrole derivatives showed a marked decrease in tumor size and improved survival rates compared to control groups .

Case Studies

  • Case Study 1: Anti-inflammatory Effects
    • A study involving a similar compound demonstrated effective inhibition of COX enzymes in a murine model of arthritis. The treated group exhibited reduced swelling and inflammation markers compared to untreated controls.
  • Case Study 2: Anticancer Efficacy
    • A clinical trial explored the effects of a pyrrole-based compound on patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects, suggesting a favorable safety profile.

Summary Table of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryCOX-II inhibition
AnticancerKinase inhibition
Apoptosis inductionCell cycle arrest

Q & A

Q. What are the common synthetic routes for preparing 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one?

  • Methodological Answer : The compound can be synthesized via base-assisted cyclization of precursor molecules. For example, analogous pyrrolone derivatives are synthesized by reacting hydroxy-substituted pyrrolones with amines or phenols under basic conditions. Key steps include:
  • Cyclization of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives with morpholinoethyl groups (e.g., using KOH/EtOH as a base) .
  • Isolation via recrystallization and purification using column chromatography.
  • Typical yields range from 46% to 63%, depending on substituent reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:
  • 1H/13C NMR : To confirm substituent positions and hydrogen environments. For example, aromatic protons in the pyridin-2-yl group appear as distinct doublets in δ 7.5–8.5 ppm .
  • FTIR : To identify hydroxyl (broad peak ~3200 cm⁻¹) and carbonyl (sharp peak ~1700 cm⁻¹) groups .
  • HRMS : For exact mass verification (e.g., m/z 386.1232 [M+H]+ for a related compound) .

Q. What computational tools are recommended for analyzing its electronic structure?

  • Methodological Answer : Use Multiwfn software to:
  • Calculate electrostatic potential maps for predicting reactive sites .
  • Perform electron localization function (ELF) analysis to study bonding patterns .
  • Validate results against experimental NMR/IR data to ensure accuracy.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Systematic optimization involves:
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
  • Temperature Control : Heating intermediates to 50°C improves solubility and reaction rates (e.g., as in HCl-mediated salt formation) .
  • Catalyst Use : Transition-metal catalysts (e.g., Pd/C) could reduce side reactions in multi-step syntheses.
    Example: A related pyrrolone derivative achieved 47% yield using controlled stoichiometry of 3-chlorobenzaldehyde .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Conflicting NMR/IR results can arise from tautomerism or crystal packing effects. To resolve:
  • Perform single-crystal X-ray diffraction to unambiguously determine the solid-state structure (e.g., as done for 4-(4-chlorobenzyl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one) .
  • Compare computational (DFT) predictions of spectral data with experimental results .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : SAR studies require:
  • Substituent Variation : Synthesize analogs with modified chlorobenzoyl or pyridinyl groups (e.g., replacing Cl with F or adjusting morpholinoethyl chain length) .
  • Biological Assays : Use randomized block designs (as in ) to test activity across replicates.
  • Molecular Docking : Map interactions with target proteins using software like MOE .

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